molecular formula C20H21N5O4 B5242445 Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B5242445
M. Wt: 395.4 g/mol
InChI Key: KFOWHELIARFOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling and subsequent esterification to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes involving pyrrolidine and piperazine rings.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The pyrrolidine and piperazine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2,5-dioxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-29-19(28)14-3-5-15(6-4-14)25-17(26)13-16(18(25)27)23-9-11-24(12-10-23)20-21-7-2-8-22-20/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWHELIARFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.